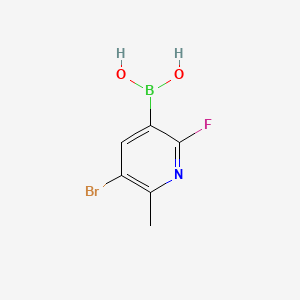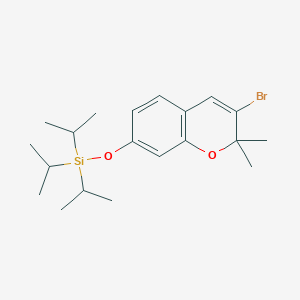
Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate is a chemical compound known for its unique structure and properties. It belongs to the class of thiazine derivatives, which are heterocyclic compounds containing both nitrogen and sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate typically involves the reaction of 4,6,6-trimethyl-6H-1,3-thiazine-2-thiol with carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonotrithioate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazine ring .
Wissenschaftliche Forschungsanwendungen
Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Wirkmechanismus
The mechanism of action of bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, making it a potential therapeutic agent for diseases related to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: This compound shares a similar thiazine ring structure but differs in its functional groups.
O-Ethyl S-(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) thiocarbonate: Another related compound with a similar core structure but different substituents.
Uniqueness
Its ability to participate in a variety of chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
5439-72-5 |
|---|---|
Molekularformel |
C15H20N2S5 |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
bis[(4,6,6-trimethyl-1,3-thiazin-2-yl)sulfanyl]methanethione |
InChI |
InChI=1S/C15H20N2S5/c1-9-7-14(3,4)21-11(16-9)19-13(18)20-12-17-10(2)8-15(5,6)22-12/h7-8H,1-6H3 |
InChI-Schlüssel |
CKBSANZKTGJNER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(SC(=N1)SC(=S)SC2=NC(=CC(S2)(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)






![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)



![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)


